N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Kinase Inhibitor Design

Procure this structurally unique benzodioxole-thiophene-furan carboxamide for kinase selectivity screening, neuroscience, and agrochemical SDH inhibitor discovery programs. Unlike the cyclopropanecarboxamide analog (CAS 2034488-14-5), this compound retains the intact benzodioxole-5-carboxamide pharmacophore critical for JNK/p38 MAPK ATP-pocket engagement. The distinct thiophen-2-yl→furan-2-yl→methyl architecture avoids regioisomeric overlap with furan→thiophene isomers. Ideal for SAR studies exploring heterocycle positioning and linker flexibility effects on potency and selectivity. Rational choice over simplified analogs.

Molecular Formula C17H13NO4S
Molecular Weight 327.4 g/mol
CAS No. 2034488-18-9
Cat. No. B6424417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
CAS2034488-18-9
Molecular FormulaC17H13NO4S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(O3)C4=CC=CS4
InChIInChI=1S/C17H13NO4S/c19-17(11-3-5-13-15(8-11)21-10-20-13)18-9-12-4-6-14(22-12)16-2-1-7-23-16/h1-8H,9-10H2,(H,18,19)
InChIKeyOQFPVFSEDWRGEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 2034488-18-9): Procurement-Relevant Identity and Baseline Properties


N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 2034488-18-9) is a synthetic heterocyclic carboxamide with molecular formula C₁₇H₁₃NO₄S and molecular weight 327.4 g/mol . Its structure uniquely integrates three pharmacophoric moieties—a 2H-1,3-benzodioxole core, a 5-(thiophen-2-yl)furan-2-yl fragment, and a methylene-linked carboxamide bridge . The compound belongs to a class of benzodioxole–thiophene–furan hybrids that have been investigated for kinase inhibition, antimicrobial, and anticancer activities in medicinal chemistry contexts [1]. IMPORTANT CAVEAT: As of the search date, no peer-reviewed primary research publications, patent filings with disclosed biological data, or quantitative assay results specifically attributable to this CAS registry number were identified in PubMed, BindingDB, ChEMBL, or major patent databases. The differentiation evidence presented below therefore relies on structural comparison with the closest available analogs and class-level inference from structurally related compounds with published data.

Why Generic Substitution of N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide Fails: Structural Differentiation from Closest Analogs


Generic interchange among benzodioxole–thiophene–furan carboxamides is not scientifically valid because small regioisomeric or linker variations produce non-overlapping molecular recognition surfaces. The target compound positions the thiophen-2-yl substituent at the 5-position of the furan ring, with the furan-2-yl-methyl linkage attached to the benzodioxole-5-carboxamide via an amide bond . In the closest regioisomer, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide, the core heterocycle roles are reversed (furan attached to thiophene rather than thiophene attached to furan), altering the spatial presentation of the sulfur atom and π-electron distribution . A second analog, N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 2097935-49-2, MW 341.4), replaces the methylene spacer with an ethyl linker bearing an additional carbon center, which increases conformational flexibility and shifts molecular weight by +14 Da . A third comparator, N-{[5-(thiophen-2-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2034488-14-5, MW 247.31), substitutes the entire benzodioxole-5-carboxamide with a compact cyclopropanecarboxamide, reducing molecular weight by ~80 Da and eliminating the benzodioxole oxygen-rich pharmacophore [1]. These structural differences are expected to produce divergent target engagement, selectivity, and ADME profiles—making generic substitution scientifically unjustified.

Quantitative Differentiation Evidence for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide: Procurement Selection Guide


Regioisomeric Attachment Orientation: thiophen-2-yl→furan-2-yl vs. furan-2-yl→thiophen-2-yl Core Architecture

The target compound features a thiophen-2-yl substituent at the 5-position of a furan ring (thiophene→furan attachment), whereas the closest regioisomer, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 2380009-83-4), reverses this to furan-2-yl at the 4-position of a thiophene ring (furan→thiophene attachment) . Literature on thiophene-furan hybrid kinase ligands demonstrates that the position of the sulfur heteroatom relative to the furan oxygen modulates π-stacking geometry and hydrogen-bonding capacity at the ATP-binding pocket, with thiophene→furan orientations showing distinct binding poses from furan→thiophene orientations in molecular docking studies against CLK4 and CDK2 [1]. No direct head-to-head biological comparison between these two specific regioisomers has been published.

Medicinal Chemistry Structure–Activity Relationship (SAR) Kinase Inhibitor Design

Methylene Spacer vs. Ethyl Linker: Impact on Conformational Flexibility and Molecular Weight

The target compound employs a single methylene (–CH₂–) spacer between the furan ring and the carboxamide nitrogen, whereas the analog N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide (CAS 2097935-49-2) incorporates a bulkier –CH(CH₂)– ethyl linker with an additional stereogenic carbon . The molecular weight difference is +14 Da (327.4 vs. 341.4 g/mol) . In benzodioxole-containing SAR series, linker length and rigidity are known to modulate inhibitory potency; for example, in benzodioxole–pyrimidine carboxamide kinase inhibitors, the methylene-linked analogs showed nanomolar IC₅₀ values while ethylene-linked variants displayed altered selectivity profiles due to increased rotational freedom [1]. No direct comparative biological data exist for these two specific compounds.

Medicinal Chemistry Linker Optimization Drug Design

Benzodioxole-5-carboxamide Pharmacophore Retention vs. Cyclopropanecarboxamide Substitution

The target compound retains the full 2H-1,3-benzodioxole-5-carboxamide pharmacophore, whereas a closely related analog, N-{[5-(thiophen-2-yl)furan-2-yl]methyl}cyclopropanecarboxamide (CAS 2034488-14-5), replaces it with a cyclopropanecarboxamide (MW 247.31 vs. 327.4; ΔMW ≈ −80 Da) . The parent scaffold, 1,3-benzodioxole-5-carboxamide, has established in vitro inhibitory activity against JNK1/2 and p38 MAPK kinases , and benzodioxole derivatives have demonstrated acetylcholinesterase inhibition with IC₅₀ values as low as 80 nM in reported patent assays [1]. The cyclopropanecarboxamide analog lacks these oxygen-rich benzodioxole interactions and is approximately 24% smaller by molecular weight. No direct comparative bioactivity data exist between these two compounds.

Pharmacophore Design Kinase Inhibition Anti-inflammatory Research

Thiophene/Furan Carboxamide Class Activity: Succinate Dehydrogenase (SDH) Inhibition Potential

Although no SDH inhibition data exist specifically for CAS 2034488-18-9, structurally related thiophene/furan-1,3,4-oxadiazole carboxamides have demonstrated potent SDH inhibitory activity [1]. In a 2021 study by Yang et al., 30 thiophene/furan-1,3,4-oxadiazole carboxamide derivatives were synthesized and screened. Compound 4i (thiophene-containing) displayed EC₅₀ = 0.140 ± 0.034 mg/L against Sclerotinia sclerotiorum, superior to the commercial fungicide boscalid (EC₅₀ = 0.645 ± 0.023 mg/L), a 4.6-fold improvement [1]. In the SDH enzymatic inhibition assay, compound 4g showed IC₅₀ = 1.01 ± 0.21 μM, which was 3.5-fold more potent than boscalid (IC₅₀ = 3.51 ± 2.02 μM) [1]. The target compound shares the thiophene–furan hybrid motif with these active derivatives but replaces the oxadiazole with a benzodioxole-5-carboxamide; the impact of this scaffold swap on SDH activity has not been experimentally determined.

Agrochemical Research Antifungal Drug Discovery Succinate Dehydrogenase Inhibition

Benzodioxole–Thiophene–Furan Hybrid Binding Potential at Kinase Targets: Comparative Docking Evidence from Analog Series

Benzodioxole–thiophene–furan carboxamide derivatives have been studied for kinase inhibition through molecular docking and surface plasmon resonance (SPR) . In one study, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide demonstrated inhibitory effects on specific protein kinases, with binding affinities quantified by SPR . The presence of both furan and thiophene rings was noted to enhance biological activity compared to benzodioxole compounds bearing only one heterocycle . For the target compound, the unique 5-(thiophen-2-yl)furan-2-yl arrangement positions the sulfur atom at a distinct vector angle relative to the benzodioxole plane, potentially influencing kinase selectivity. In the CLK4 inhibitor dataset, a benzodioxole-containing quinazolinamine (6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)-4-quinazolinamine) achieved IC₅₀ = 39–63 nM, whereas the furan analog (6-(furan-2-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine) showed substantially weaker activity (IC₅₀ = 250–1090 nM), a 6.4- to 17.3-fold difference . This suggests that the benzodioxole moiety can be a critical potency determinant in kinase contexts.

Kinase Inhibitor Discovery Molecular Docking Cancer Research

Recommended Research and Industrial Application Scenarios for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 2034488-18-9)


Kinase Inhibitor Screening Libraries: JNK/p38 MAPK and CLK Selectivity Profiling

The benzodioxole-5-carboxamide parent scaffold has demonstrated JNK1/2 and p38 MAPK inhibition in vitro . The target compound, bearing the full benzodioxole-5-carboxamide pharmacophore combined with a thiophene–furan hybrid that is absent in simpler benzodioxole analogs, is a candidate for inclusion in kinase selectivity screening panels. In CLK4 assays, benzodioxole-containing compounds achieved IC₅₀ values of 39–63 nM, substantially outperforming furan-only counterparts (IC₅₀ = 250–1090 nM) . Researchers procuring for kinase-focused libraries should select this compound over the cyclopropanecarboxamide analog (CAS 2034488-14-5) because the latter lacks the benzodioxole moiety critical for kinase ATP-pocket engagement.

Antifungal SDH Inhibitor Discovery: Benzodioxole Replacement of Oxadiazole Scaffolds

Thiophene/furan carboxamide hybrids have been validated as potent SDH inhibitors, with lead compounds achieving EC₅₀ values as low as 0.140 mg/L against Sclerotinia sclerotiorum—4.6-fold superior to boscalid [1]. The target compound offers a structurally differentiated benzodioxole-5-carboxamide replacement of the 1,3,4-oxadiazole moiety present in published SDH inhibitors. For agrochemical discovery groups seeking novel SDH inhibitor chemotypes with potentially distinct resistance profiles, this compound represents a rational procurement choice over the oxadiazole series because the benzodioxole group introduces different hydrogen-bonding patterns and metabolic stability characteristics.

Structure–Activity Relationship (SAR) Studies on Heterocycle Orientation in Benzodioxole Carboxamides

The target compound's unique thiophen-2-yl→furan-2-yl→methyl attachment orientation distinguishes it from the regioisomeric furan-2-yl→thiophen-2-yl→methyl series . For medicinal chemistry groups conducting systematic SAR exploration of heterocycle positioning effects on target binding, procuring both the target compound and its regioisomer (CAS 2380009-83-4) as a matched pair enables direct comparison of sulfur atom placement on biological activity. The methylene linker in the target compound (vs. the ethyl linker in CAS 2097935-49-2) further allows the evaluation of linker flexibility on potency and selectivity within the same scaffold family.

Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Research

Benzodioxole derivatives have been disclosed in patents as acetylcholinesterase (AChE) inhibitors with IC₅₀ values as low as 80 nM for the treatment of Alzheimer's disease [2]. The target compound incorporates the benzodioxole-5-carboxamide core present in these patented AChE inhibitors, augmented with a thiophene–furan hybrid that may enhance blood–brain barrier penetration through increased lipophilicity. For neuroscience-focused screening programs, this compound offers a differentiated chemotype relative to simpler N-substituted benzodioxole-5-carboxamides, and its procurement is justified over the cyclopropane analog (CAS 2034488-14-5) for any assay requiring the intact benzodioxole pharmacophore.

Quote Request

Request a Quote for N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.